molecular formula C21H19N3O2 B3725554 (Z)-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

(Z)-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B3725554
M. Wt: 345.4 g/mol
InChI Key: TVQOTTHNPLBNSE-YBEGLDIGSA-N
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Description

(Z)-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the condensation of a suitable aldehyde with a benzimidazole derivative under basic conditions, followed by nitrile formation through dehydration reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high purity and yield in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group in the compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to primary amines under suitable conditions, such as using hydrogenation catalysts.

    Substitution: The methoxy and hydroxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Primary amines or other reduced forms of the nitrile group.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential therapeutic properties. The presence of the benzimidazole moiety suggests possible applications in the development of antimicrobial, antiviral, and anticancer agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the development of new functional materials.

Mechanism of Action

The mechanism of action of (Z)-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The phenolic group may also participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(1H-benzimidazol-2-yl)prop-2-enenitrile: Lacks the prop-2-enyl group, resulting in different reactivity and applications.

    (Z)-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)-2-(1H-benzimidazol-2-yl)prop-2-enenitrile: Lacks the methyl group on the benzimidazole ring, affecting its chemical properties.

Uniqueness

The presence of both the prop-2-enyl group and the methyl group on the benzimidazole ring in (Z)-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile contributes to its unique chemical reactivity and potential applications. These structural features allow for specific interactions with biological targets and enable diverse chemical modifications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(Z)-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-4-5-15-9-14(11-19(26-3)20(15)25)10-16(12-22)21-23-17-7-6-13(2)8-18(17)24-21/h4,6-11,25H,1,5H2,2-3H3,(H,23,24)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQOTTHNPLBNSE-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C(=C3)OC)O)CC=C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C(=C3)OC)O)CC=C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Reactant of Route 2
(Z)-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Reactant of Route 3
Reactant of Route 3
(Z)-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Reactant of Route 4
(Z)-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Reactant of Route 5
(Z)-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Reactant of Route 6
(Z)-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

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